Phyllolitorin
Description
Structure
2D Structure
Properties
CAS No. |
87734-77-8 |
|---|---|
Molecular Formula |
C49H69N11O11S |
Molecular Weight |
1020.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H69N11O11S/c1-26(2)20-35(57-44(66)34-16-17-39(62)54-34)46(68)59-37(22-30-23-51-32-15-11-10-14-31(30)32)45(67)53-28(5)43(65)60-41(27(3)4)49(71)52-24-40(63)55-38(25-61)48(70)58-36(21-29-12-8-7-9-13-29)47(69)56-33(42(50)64)18-19-72-6/h7-15,23,26-28,33-38,41,51,61H,16-22,24-25H2,1-6H3,(H2,50,64)(H,52,71)(H,53,67)(H,54,62)(H,55,63)(H,56,69)(H,57,66)(H,58,70)(H,59,68)(H,60,65)/t28-,33-,34-,35-,36-,37-,38-,41-/m0/s1 |
InChI Key |
UIMIJUUMRLISQI-CFFYGWOLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCSC)C(=O)N)NC(=O)C4CCC(=O)N4 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Phyllolitorin
Primary Sequence Determination and Variations
The primary structure, or amino acid sequence, is the foundational level of a peptide's architecture. For phyllolitorin, this sequence has been determined through isolation and characterization from natural sources, revealing specific variations that define its subfamily.
Wild-Type this compound Sequences
Phyllolitorins are nonapeptide amides, meaning they consist of nine amino acids and have a C-terminal amide group. nih.gov They were first identified in the skin of the South American frog, Phyllomedusa sauvagei. nih.govnih.gov A key feature that distinguishes the this compound subfamily from other bombesin-like peptides, such as litorin (B1674895), is the substitution of a serine residue for the more common histidine residue at the third position from the C-terminus. nih.gov
Naturally Occurring this compound Analogs
Natural variations of this compound have been identified, primarily involving the amino acid at position 8. wikipedia.org The two most recognized naturally occurring analogs are Leu⁸-phyllolitorin and Phe⁸-phyllolitorin. wikipedia.org In these peptides, the eighth amino acid from the N-terminus is either leucine (B10760876) (Leu) or phenylalanine (Phe), respectively. wikipedia.orgnih.gov Despite these differences in their primary sequence, both Leu⁸-phyllolitorin and Phe⁸-phyllolitorin demonstrate similar biological activity profiles, though they are generally less potent than litorin across various smooth muscle preparations. nih.gov
Table 1: Primary Sequences of this compound and Its Analogs This table details the amino acid sequences of common, naturally occurring this compound peptides.
| Peptide Name | Sequence | Variation from Litorin | Source |
|---|---|---|---|
| Litorin | pGlu-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH₂ | - | Amphibian Skin |
| [Leu⁸]-Phyllolitorin | pGlu-Leu-Trp-Ala-Val-Gly-Ser -Leu -Met-NH₂ | His⁷ -> Ser⁷, Phe⁸ -> Leu⁸ | Phyllomedusa sauvagei Skin nih.gov |
| [Phe⁸]-Phyllolitorin | pGlu-Leu-Trp-Ala-Val-Gly-Ser -Phe -Met-NH₂ | His⁷ -> Ser⁷ | Phyllomedusa sauvagei Skin wikipedia.orgnih.gov |
(Note: pGlu refers to pyroglutamic acid)
Spectroscopic and Computational Approaches to Conformational Profiling
Determining the three-dimensional conformation of a flexible peptide like this compound is critical for understanding its interaction with biological receptors. This requires a combination of advanced analytical techniques and powerful computational methods.
Surface-Enhanced Raman Scattering (SERS) Investigations
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique used to obtain structural information from molecules adsorbed onto nanostructured metal surfaces. mdpi.comnih.gov SERS combines the detailed molecular fingerprinting capability of Raman spectroscopy with a massive signal enhancement, sometimes allowing for single-molecule detection. mdpi.comnih.gov
For a peptide like this compound, SERS can provide insights into its conformational state and orientation when interacting with a surface that mimics a biological membrane or receptor. mdpi.com The technique can identify which specific amino acid residues are involved in binding to the surface and reveal subtle changes in the peptide's secondary structure upon adsorption. mdpi.comresearchgate.net By analyzing the SERS spectrum, researchers can deduce the binding mode of the peptide, which is crucial for the rational design of peptidomimetics. dut.ac.za
Fourier-Transform Absorption Infrared and Raman Spectroscopy
Fourier-Transform Infrared (FTIR) and conventional Raman spectroscopy are powerful, non-destructive techniques for analyzing the secondary structure of peptides and proteins. nih.govthescipub.comnih.gov
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. researchgate.net For peptides, the amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) bands are particularly informative. clemson.edu The precise frequency of the amide I band is sensitive to the peptide's backbone conformation, allowing for the quantification of secondary structure elements like α-helices, β-sheets, turns, and random coils. nih.gov
Raman spectroscopy involves the inelastic scattering of light and provides complementary information. thescipub.com It is highly sensitive to the vibrations of both the peptide backbone and the amino acid side chains. nih.gov This allows for a detailed analysis of the local environment of specific residues, such as tyrosine, and the conformation of disulfide bonds if present. nih.gov Because the Raman signal from water is weak, this technique is well-suited for studying peptides in their native aqueous environments. thescipub.com
Table 2: Application of Spectroscopic Techniques to Peptide Analysis This table summarizes the use of key spectroscopic methods in studying peptide conformation.
| Technique | Principle | Key Information Obtained | Relevance to this compound |
|---|---|---|---|
| SERS | Enhanced Raman scattering from molecules on a metal surface. mdpi.com | Molecular fingerprint, binding orientation, conformational changes upon surface interaction. mdpi.com | Elucidating receptor-binding interactions and surface-induced conformational shifts. |
| FTIR | Absorption of infrared light, exciting molecular vibrations. researchgate.net | Secondary structure content (α-helix, β-sheet) via amide I/II bands. clemson.edunih.gov | Determining the overall secondary structure in different environments (solution, lipid). |
| Raman | Inelastic scattering of monochromatic light. thescipub.com | Backbone conformation, side-chain environment, disulfide bond geometry. nih.gov | Providing detailed structural information in aqueous solution without water interference. |
Computational Modeling of Peptide Conformation
Due to the inherent flexibility of peptides, experimental methods often provide an average picture of their structure. Computational modeling complements these techniques by exploring the vast conformational landscape available to the peptide. researchgate.net Methods like molecular dynamics (MD) simulations are used to model the movements of atoms in a peptide over time, providing a detailed view of its dynamic behavior. dut.ac.zanih.gov
For bombesin-like peptides, including this compound, computational studies have employed MD, multicanonical replica exchange molecular dynamics (REMD), and simulated annealing to characterize their folding characteristics and thermodynamic profiles. dut.ac.za These simulations can predict the most stable conformations of the peptide in different environments (e.g., in water or near a membrane) and model the process of binding to its G-protein coupled receptors. biorxiv.orgmdpi.com Such models are invaluable for understanding the structure-activity relationships of these peptides and for designing novel analogs or small molecule mimetics with specific functions. nih.govnih.gov
Structural Determinants of Biological Activity
The biological activity of this compound, a member of the bombesin-like peptide family, is intrinsically linked to its primary amino acid sequence and the resulting three-dimensional conformation. Research into the structure-activity relationships (SAR) of this compound and its analogs has revealed key residues and structural motifs that are critical for its interaction with bombesin (B8815690) receptors and subsequent physiological effects.
A defining characteristic of the this compound subfamily is the presence of a serine residue at the third position from the C-terminus, in contrast to the histidine residue found in other bombesin-related peptides like litorin. This substitution is a significant determinant of its biological activity profile. nih.govnih.gov Bioassays on various smooth muscle preparations have demonstrated that this compound and its analog, [Leu⁸]-phyllolitorin, are generally less potent than litorin. nih.govnih.gov This suggests that the serine residue may contribute to a looser binding affinity for bombesin receptors or lead to a more rapid inactivation of the peptide. nih.gov
The C-terminal region of bombesin-like peptides is widely recognized as being crucial for their biological function. nih.gov For this compound, while specific systematic substitution studies are limited, comparative analyses with other bombesin peptides indicate that the C-terminal nonapeptide sequence is the minimal fragment required for receptor interaction and biological activity.
Studies on different bombesin receptor subtypes have further elucidated the structural requirements for binding. The relative affinities of this compound and related peptides vary between the gastrin-releasing peptide (GRP)-preferring bombesin receptor and the neuromedin B (NMB)-preferring bombesin receptor, highlighting the role of specific amino acid residues in conferring receptor selectivity. nih.gov For instance, at the GRP-preferring receptor, the affinity of this compound is markedly lower than that of litorin, ranatensin, and bombesin. nih.gov Conversely, at the NMB-preferring receptor, this compound's affinity is also lower than that of litorin, neuromedin B, and ranatensin, but the relative differences are distinct, underscoring the subtle interplay between the peptide's structure and receptor binding pockets. nih.gov
An analog of this compound, [desTrp³,Leu⁸]this compound, has been shown to antagonize bombesin-induced scratching behavior. nih.gov Interestingly, this analog does not exhibit affinity for the bombesin receptor site, suggesting that its antagonistic effects are mediated through a different, yet unknown, mechanism. nih.gov This finding points to the complexity of this compound's biological actions and suggests that different structural elements may be responsible for various physiological effects.
While detailed conformational analyses specifically on this compound are not extensively available, studies on the broader bombesin family of peptides suggest that they adopt helical structures at the C-terminus in a membrane-mimetic environment, which is believed to be important for receptor interaction. nih.gov It is hypothesized that this compound likely adopts a similar conformation, with the specific amino acid sequence influencing the stability and precise geometry of this helical region. The differences in potency observed between this compound and litorin could be attributed to subtle changes in their conformational states upon receptor binding.
The following tables summarize the available data on the relative activities and affinities of this compound and related peptides.
Table 1: Relative Potency of this compound and Analogs on Smooth Muscle Preparations
| Compound | Relative Potency (Litorin = 100) |
|---|---|
| Litorin | 100 |
| This compound | < 100 (in most preparations) |
| [Leu⁸]-Phyllolitorin | < 100 (in most preparations) |
Data derived from comparative bioassays on various smooth muscle tissues. The exact potency varies depending on the specific tissue. nih.govnih.gov
Table 2: Relative Binding Affinities of Bombesin-like Peptides to Receptor Subtypes
| Peptide | GRP-Preferring Receptor Affinity | NMB-Preferring Receptor Affinity |
|---|---|---|
| Litorin | High | High |
| Ranatensin | High | High |
| Bombesin | High | Moderate |
| Neuromedin B | Low | High |
| This compound | Very Low | Low |
| Gastrin-Releasing Peptide (GRP) | High | Very Low |
This table provides a qualitative summary of relative affinities based on competitive binding assays. nih.gov
Biosynthesis and Genetic Regulation of Phyllolitorin
Precursor Processing and Maturation Pathways
The journey from a genetic blueprint to a functional phyllolitorin peptide begins with the synthesis of a larger precursor protein, or prohormone. Research has shown that the messenger RNA (mRNA) for this compound encodes a 90-amino acid precursor protein. oup.com This precursor has a defined structure essential for its correct processing and maturation.
The prohormone sequence contains several distinct domains:
A signal peptide sequence: This initial segment directs the nascent polypeptide chain into the endoplasmic reticulum, the first step in the secretory pathway.
An amino-terminal extension peptide: Following the signal peptide, this region likely plays a role in the proper folding and processing of the prohormone.
The this compound nonapeptide: This is the core sequence that will become the active peptide.
A carboxy-terminal extension peptide: This final segment is cleaved off during maturation. oup.com
The maturation of this compound from this prohormone involves proteolytic cleavage at specific sites to release the nine-amino-acid peptide. This process is a common strategy for the biosynthesis of many signaling peptides and hormones, ensuring they are activated only at the appropriate time and location.
| Precursor Component | Function |
| Signal Peptide | Directs the prohormone to the secretory pathway. |
| Amino-Terminal Extension Peptide | Assists in proper folding and processing. |
| This compound Peptide (9 amino acids) | The core sequence of the active peptide. |
| Carboxy-Terminal Extension Peptide | Cleaved during the final maturation steps. |
Molecular Cloning of this compound cDNAs
The molecular cloning of complementary DNAs (cDNAs) encoding this compound has been a crucial step in understanding its genetic basis. Studies on the frog Phyllomedusa sauvagei have been particularly illuminating. oup.com Researchers successfully isolated and sequenced cDNAs for two distinct forms of this compound.
The process began with the use of reverse transcriptase-polymerase chain reaction (RT-PCR) to amplify the target sequences from tissue extracts. The amplified DNA was then used to create and screen a P. sauvagei skin cDNA library, leading to the isolation of full-length clones. oup.com
Sequence analysis of these clones revealed an open reading frame of 270 nucleotides, which translates into the 90-amino acid prohormone. oup.com A significant finding was the identification of two different cDNA sequences, one encoding for Phe⁸-phyllolitorin and the other for Leu⁸-phyllolitorin. These two cDNAs were found to be identical except for a single nucleotide difference: a T to C change in the codon for the eighth amino acid. This single point mutation accounts for the existence of the two this compound isoforms. oup.com
| Feature | Description |
| Source Organism | Phyllomedusa sauvagei |
| Cloning Method | RT-PCR and cDNA library screening |
| cDNA Length | 470 basepairs (including insert) |
| Open Reading Frame | 270 nucleotides |
| Encoded Prohormone Size | 90 amino acids |
| Identified Variants | Phe⁸-phyllolitorin (encoded by TTC) and Leu⁸-phyllolitorin (encoded by CTC) |
Gene Expression Profiling in Source Tissues
To understand the physiological roles of this compound, it is essential to know where its gene is expressed. Gene expression profiling in Phyllomedusa sauvagei has been conducted using several techniques, including Northern blot analysis, RT-PCR, and in situ hybridization. oup.com
These analyses have consistently shown a distinct pattern of tissue-specific expression for this compound mRNA:
Skin: The highest levels of this compound mRNA are found in the skin, which is a common site for the production of bioactive peptides in amphibians. oup.com
Brain: Significant, though lower, levels of expression are detected in the brain, suggesting a role as a neuropeptide. oup.com
Gut: The lowest levels of expression are observed in the gastrointestinal tract, including the stomach. oup.com While detectable by the highly sensitive PCR method, the mRNA levels in the gut were not visible on Northern blots of total RNA. oup.com
This distribution suggests that this compound may have diverse physiological functions, acting as a skin defense peptide, a neuromodulator in the central nervous system, and potentially a regulator of gut function. PCR analysis of the different tissues also revealed that the skin contains roughly equal proportions of the cDNAs for Phe⁸ and Leu⁸ phyllolitorins. oup.com
| Tissue | Relative Expression Level of this compound mRNA |
| Skin (Dorsal and Ventral) | High |
| Brain | Moderate |
| Stomach and Gastrointestinal Tract | Low to undetectable by Northern blot |
Post-Translational Modifications and Diversity Generation
The generation of diverse and functional peptides from a single gene is often achieved through post-translational modifications (PTMs). In the case of this compound, several PTMs are inferred from the structure of its precursor, and diversity is also generated at the genetic level.
The primary post-translational event is the proteolytic processing of the 90-amino acid prohormone. This involves the enzymatic cleavage of the signal peptide and the N-terminal and C-terminal extension peptides to release the final nine-amino-acid this compound. oup.com
Furthermore, the diversity of the this compound peptide family is exemplified by the existence of Phe⁸-phyllolitorin and Leu⁸-phyllolitorin. This diversity arises from a single nucleotide polymorphism in the gene, leading to two different mRNA transcripts and, consequently, two distinct peptide products. oup.com This demonstrates how a subtle change in the genetic code can lead to functional diversity within a peptide family. While other PTMs like amidation are common in similar peptides, the primary documented modifications for this compound relate to its proteolytic maturation from a larger precursor.
| Modification/Diversity Mechanism | Description |
| Proteolytic Processing | Cleavage of the signal peptide and extension peptides from the 90-amino acid prohormone to release the active nonapeptide. |
| Genetic Variation | A single T to C nucleotide change in the cDNA results in two distinct forms of the peptide: Phe⁸-phyllolitorin and Leu⁸-phyllolitorin. |
Molecular Pharmacology of Phyllolitorin and Its Receptor Interactions
Bombesin (B8815690) Receptor Subtypes and Ligand Selectivity
The selectivity of phyllolitorin for the different bombesin receptor subtypes dictates its specific biological effects. The three receptor subtypes, BB1, BB2, and BB3, exhibit distinct pharmacological profiles and tissue distribution, leading to a differentiated physiological response upon ligand binding. nih.gov While GRP and NMB are the most selective endogenous ligands for the human BB2 and BB1 receptors, respectively, amphibian peptides like this compound can also activate these receptors, typically with varying degrees of affinity and selectivity. nih.gov
The BB2 receptor, also known as the Gastrin-Releasing Peptide Receptor (GRPR), is the primary receptor for GRP. nih.govnih.gov this compound demonstrates notable interaction with the BB2 receptor. Studies on rat BB2 receptors have shown that this compound acts as a full agonist. guidetopharmacology.org The binding affinity of this compound for the rat BB2 receptor has been quantified, indicating a direct interaction. guidetopharmacology.org The common analogue, [Leu8]this compound, is also known to produce biological effects through bombesin receptor subtypes, and binding displacement studies suggest its interaction with more than one binding site, including the GRP-preferring site. nih.gov
The BB1 receptor is the high-affinity receptor for Neuromedin B (NMB). nih.govnih.gov this compound and its analogues are also capable of interacting with this receptor subtype. The binding of [Leu8]this compound to rat brain membranes, which express multiple bombesin receptor subtypes including BB1, suggests that it does not exclusively bind to BB2. nih.gov The complex binding displacement curves observed in these studies point towards interactions at multiple sites, which would include the NMB-preferring (BB1) receptors. nih.gov This indicates that this compound exhibits a degree of cross-reactivity between the BB1 and BB2 receptor subtypes, a common feature among bombesin-like peptides.
The Bombesin Receptor Subtype 3 (BB3) is classified as an orphan receptor because its endogenous ligand has not been definitively identified. nih.govnih.gov It shares significant sequence homology with BB1 and BB2 receptors. nih.gov However, pharmacological studies have consistently shown that the BB3 receptor has a very low affinity for all known naturally occurring bombesin-related peptides, including GRP and NMB. nih.govnih.gov Consequently, this compound and its natural analogues are not considered significant ligands for the BB3 receptor, with binding affinities typically being very low (IC50 > 1000 nM). nih.gov
Quantitative Ligand-Receptor Binding Affinity Studies
Quantitative studies have been performed to determine the binding affinity of this compound and its analogues for bombesin receptors. These studies typically use radioligand displacement assays to calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of a ligand's affinity for a receptor. Data from rat tissues and cell lines expressing specific receptor subtypes provide insight into the peptide's potency. For instance, the affinity of this compound for the rat BB2 receptor has been determined, and the IC50 of [Leu8]this compound has been measured in rat brain membrane preparations. guidetopharmacology.orgnih.gov
Table 1: Binding Affinity of this compound and Related Peptides for Bombesin Receptors This is an interactive table, you can sort and filter the data.
| Peptide | Receptor Subtype | Species | Affinity Value | Value Type | Reference |
|---|---|---|---|---|---|
| This compound | BB2 | Rat | 240 nM (2.4x10⁻⁷ M) | Ki | guidetopharmacology.org |
| [Leu8]this compound | Bombesin Site* | Rat | 260 nM (0.26 µM) | IC50 | nih.gov |
| Bombesin | Bombesin Site* | Rat | 3.29 nM | IC50 | nih.gov |
| Neuromedin C | Bombesin Site* | Rat | 8.20 nM | IC50 | nih.gov |
| This compound | BB3 | Human | > 1000 nM | IC50 | nih.gov |
*Note: "Bombesin Site" refers to binding in rat brain membrane preparations, which contain a mixture of bombesin receptor subtypes.
Structure-Activity Relationship (SAR) Studies for Receptor Engagement
Structure-activity relationship (SAR) studies are crucial for understanding which parts of the this compound molecule are responsible for its binding to and activation of bombesin receptors. These studies involve systematically modifying the peptide's amino acid sequence and observing the effect on receptor affinity. A key finding for bombesin-like peptides, including this compound, is the critical importance of the C-terminal amide group for maintaining high-affinity binding and biological activity. researchgate.net Removal or modification of this amidation typically leads to a significant loss of potency.
Specific amino acid substitutions within the this compound sequence have profound effects on its ability to engage with bombesin receptors. These modifications help to identify the key residues that form the pharmacophore—the essential features for receptor interaction.
A pivotal discovery from SAR studies is the role of the Tryptophan residue at position 3 of the this compound sequence. The analogue [desTrp(3),Leu(8)]this compound, where the Tryptophan at this position has been removed, shows no significant binding affinity for the bombesin receptor site in rat brain. nih.govnih.gov This indicates that the indole (B1671886) side chain of Tryptophan is an essential component for receptor recognition and binding.
Table 2: Effects of Amino Acid Substitution in this compound Analogues on Receptor Affinity This is an interactive table, you can sort and filter the data.
| Analogue | Substitution | Receptor Site | Effect on Affinity | Reference |
|---|---|---|---|---|
| [desTrp(3),Leu(8)]this compound | Deletion of Trp at position 3 | Bombesin Site (Rat) | Abolished binding affinity | nih.govnih.gov |
| C-terminally deamidated this compound | Removal of C-terminal amide | Bombesin Receptors | Expected significant loss of affinity | researchgate.net |
C-Terminal Moiety Importance in Receptor Recognition
In analogous peptide systems, the C-terminus is often integral to forming the precise three-dimensional structure required for a high-affinity fit into the receptor's binding pocket. For instance, studies on bifunctional peptides that act as both opioid receptor agonists and neurokinin 1 (NK1) receptor antagonists have demonstrated that the C-terminus is a critical pharmacophore for NK1 antagonist activity. nih.gov In these studies, even simple modifications like esterification or amidation at the C-terminus could shift the peptide's selectivity between different opioid receptor subtypes. nih.gov
These findings from related peptide families strongly suggest that the C-terminal moiety of this compound is indispensable for its specific recognition by and high-affinity binding to its cognate receptor. It likely contributes to the conformational stability of the peptide and presents key residues for interaction within the receptor's binding site.
Table 1: Illustrative Examples of C-Terminal Modifications on Peptide Receptor Affinity and Activity
| Peptide/Analog | C-Terminal Modification | Receptor(s) | Effect on Binding/Activity | Reference |
| Bifunctional Peptide (Opioid/NK1) | 3',5'-bis(trifluoromethyl)-benzyl ester | NK1 Receptor | Good binding affinity and functional antagonism. | nih.gov |
| Bifunctional Peptide (Opioid/NK1) | Removal of trifluoromethyl groups | NK1 Receptor | Reduced antagonist activities. | nih.gov |
| Anoplin | Deamidation (Anoplin-OH) | Not specified | Loss of antimicrobial and mast cell degranulating activities. | frontiersin.org |
| Pine Nut Peptide (VNAVLH) | Removal of C-terminal Histidine (VNAVL) | Not specified | Loss of immunomodulatory activity. | nih.gov |
This table provides examples from other peptide studies to illustrate the principle of C-terminal importance, as direct data for this compound is not available.
Downstream Intracellular Signaling Pathways Mediated by this compound
Upon binding to its receptor, this compound initiates a cascade of intracellular events that translate the extracellular signal into a cellular response. The primary mechanism through which this compound and related peptides exert their effects is via the activation of G-protein coupled receptors (GPCRs).
G-Protein Coupled Receptor (GPCR) Mechanisms
This compound, like other bombesin-related peptides, is known to act as an agonist at specific GPCRs. GPCRs are a large family of transmembrane proteins characterized by seven α-helical domains that span the cell membrane. nih.gov The binding of a ligand, such as this compound, to the extracellular domain of its cognate GPCR induces a conformational change in the receptor. nih.gov This change is transmitted to the intracellular side, where it facilitates the interaction with and activation of a heterotrimeric G-protein complex, which consists of α, β, and γ subunits.
Upon activation, the Gα subunit releases its bound guanosine (B1672433) diphosphate (B83284) (GDP) and binds guanosine triphosphate (GTP). This exchange causes the Gα subunit to dissociate from the Gβγ dimer. nih.gov Both the GTP-bound Gα subunit and the free Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins, such as enzymes and ion channels. This initiates a signaling cascade that amplifies the initial signal and leads to a specific physiological response. The GPCR-mediated signaling is terminated when the Gα subunit hydrolyzes GTP back to GDP, leading to its re-association with the Gβγ dimer and the receptor. nih.gov
Interactions with Dopaminergic Receptor Systems
The dopaminergic system is a crucial neuromodulatory system involved in a wide range of physiological processes, including motor control, motivation, reward, and cognitive function. frontiersin.orgmdpi.com The signaling pathways of dopaminergic receptors, which are themselves GPCRs, are complex and can be modulated by other neurotransmitter and neuropeptide systems. nih.govnih.gov
While direct experimental evidence detailing the specific interactions between this compound signaling and the dopaminergic system is not extensively documented, the convergence of their signaling pathways through GPCRs suggests potential for cross-talk. The activation of GPCRs by peptides can lead to the modulation of intracellular second messengers, such as cyclic AMP (cAMP) and inositol (B14025) phosphates, and the activation of protein kinases like protein kinase A (PKA) and protein kinase C (PKC). nih.gov These same signaling molecules are integral to the downstream effects of dopamine (B1211576) receptor activation. nih.govmdpi.com
For instance, D1-like dopamine receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cAMP levels, while D2-like receptors often couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP. frontiersin.org It is plausible that the activation of this compound's GPCR could influence the intracellular environment in a way that either enhances or diminishes the signaling output of dopamine receptors. This could occur through various mechanisms, such as the phosphorylation of components of the dopamine signaling pathway or competition for common downstream signaling molecules. However, without direct research on this compound's effects on dopaminergic neurons or pathways, any such interactions remain speculative.
Table 2: Key Signaling Components in GPCR and Dopaminergic Pathways
| Component | Role in GPCR Signaling | Role in Dopaminergic Signaling | Potential for Interaction |
| G-Proteins (Gα, Gβγ) | Transduce signal from activated receptor to effectors. | Dopamine receptors are GPCRs and utilize G-proteins for signal transduction. | Competition for or shared use of G-protein pools. |
| Adenylyl Cyclase | Effector enzyme that produces cAMP. | Modulated by D1-like (stimulatory) and D2-like (inhibitory) dopamine receptors. | This compound signaling could alter the baseline activity of adenylyl cyclase, thus affecting dopamine's influence. |
| Cyclic AMP (cAMP) | Second messenger that activates PKA. | Key second messenger in dopamine signaling. | Changes in cAMP levels due to this compound could impact PKA activation downstream of dopamine receptors. |
| Protein Kinase A (PKA) | Phosphorylates various cellular proteins to elicit a response. | A primary effector of cAMP signaling downstream of dopamine receptors. | This compound-induced PKA activation could phosphorylate substrates also targeted by the dopamine system. |
Biological Activities and Physiological Roles of Phyllolitorin in Preclinical Models
Neurobehavioral Effects in Animal Models
Phyllolitorin and its related peptides exert significant effects on the central nervous system, influencing various behaviors in animal subjects.
One of the most prominent centrally-mediated effects of this compound and other BLPs is the induction of grooming and scratching behavior. nih.gov When administered directly into the central nervous system of rodents, these peptides elicit a robust and stereotyped grooming response. documentsdelivered.com
Studies have shown that intracerebroventricular (i.c.v.) injection of this compound-related peptides elicits intense scratching, with a potency that can be equal to or even greater than that of bombesin (B8815690) or litorin (B1674895). nih.gov This grooming behavior is characterized as compulsive and appears to be independent of other motivational states, such as feeding. documentsdelivered.comnih.gov The mechanism is thought to involve the activation of central pathways that process cutaneous sensations, as the pattern of grooming corresponds with the representation of body surfaces in the somatosensory cortex of the rat. nih.gov Research using a this compound analogue, [desTrp(3),Leu(8)]this compound, demonstrated the ability to antagonize scratching induced by bombesin and other related peptides, further highlighting the role of this peptide family in modulating grooming responses. nih.gov
Table 1: Effect of Centrally Administered Bombesin-like Peptides on Grooming Behavior in Rodents
| Peptide Family | Administration Route | Observed Effect | Key Findings |
|---|---|---|---|
| Phyllolitorins / Bombesin-like Peptides | Intracerebroventricular (i.c.v.) | Induces intense, stereotyped scratching and grooming. nih.govnih.gov | Potency is comparable to or greater than bombesin. nih.gov The effect is considered a direct central action, not secondary to peripheral irritation. nih.gov |
The bombesin-like peptide family is widely recognized for its role in satiety and the suppression of food intake. nih.govfrontiersin.org Systemic and central administration of many BLPs can shorten meal duration and reduce food consumption in various mammalian models, mimicking a state of natural satiety. frontiersin.org
However, research on specific this compound peptides reveals a more nuanced role. In a study involving fasted rats, a this compound-related peptide ([Ser7]litorin-like peptide) was found to be completely ineffective at altering food intake when administered intraperitoneally. nih.gov This contrasts with other BLPs like bombesin, which are potent suppressors of food intake. nih.govnih.gov This suggests that the structural variations within the BLP family, such as the serine residue in this compound, may lead to different affinities for the receptors involved in feeding regulation versus those that mediate other effects like grooming. nih.gov
Table 2: Comparative Effects of Bombesin-like Peptides on Food Intake in Fasted Rats
| Peptide | Administration Route | Effect on Food Intake |
|---|---|---|
| This compound ([Ser7]litorin-like peptide) | Intraperitoneal (i.p.) | Completely ineffective. nih.gov |
| [Ser7]bombesin-like peptide | Intraperitoneal (i.p.) | ~10 times less potent than Litorin. nih.gov |
| [Ser7]bombesin-like peptide | Intracerebroventricular (i.c.v.) | Inhibited food intake for the first 15 minutes, effect faded within 60 minutes. nih.gov |
| Bombesin (BN) | Systemic or Central | Potently suppresses food intake. nih.govfrontiersin.org |
Beyond specific behaviors like grooming and feeding, this compound and its relatives have broader actions within the central nervous system. BLPs and their receptors are distributed in key brain regions, including the hippocampus, amygdala, and hypothalamus, suggesting their involvement in a variety of neurological functions. researchgate.netfrontiersin.orgnih.gov
Preclinical research indicates that these peptides are involved in modulating stress, fear, and anxiety responses. frontiersin.org For example, the mammalian BLP, gastrin-releasing peptide (GRP), has been shown to enhance fear memories by recruiting specific disinhibitory microcircuits in the cortex. biorxiv.org BLPs can also activate the hypothalamic-pituitary-adrenal (HPA) axis, a core component of the body's stress response system. frontiersin.org Furthermore, evidence suggests an interaction between BLP systems and dopamine (B1211576) pathways, which are crucial for motivation and reward. nih.gov These peptides have also been implicated in cognitive functions such as learning and memory. nih.gov
Developmental Biology and Cell Proliferation Research
This compound, a member of the bombesin-like peptide family, has been a subject of investigation in developmental biology and cell proliferation, particularly in preclinical models. nih.gov Research in these areas has explored its influence on complex developmental processes and its effects on cell growth.
Role in Organogenesis (e.g., Lung Branching Morphogenesis)
Organogenesis is a critical phase of embryonic development where cells proliferate and rearrange to form organs. frontiersin.org The process of lung branching morphogenesis, which establishes the intricate structure of the respiratory tree, is a key event during lung development. frontiersin.orgjax.orgfrontiersin.org
Studies utilizing fetal mouse lung bud cultures have demonstrated that bombesin-like peptides can play a significant role in this process. nih.govnih.gov Specifically, the this compound analog, [Leu8]this compound, has been shown to promote fetal mouse lung branching morphogenesis through a receptor-mediated mechanism. nih.govnih.gov In these ex vivo models, embryonic day 12 (E12) lung buds were cultured in a serum-free medium. nih.govnih.gov The addition of [Leu8]this compound to these cultures resulted in a significant increase in airway branching compared to control cultures. nih.govnih.gov This suggests that bombesin-like peptides, including this compound, secreted by pulmonary neuroendocrine cells may contribute to the architectural development of the lungs. nih.govnih.gov
The mechanism for this increased branching appears to be linked to cell proliferation, as [Leu8]this compound also markedly augmented the incorporation of thymidine (B127349) in the cultured lung buds. nih.govnih.gov Furthermore, the gene receptors for gastrin-releasing peptide (GRP), which this compound can interact with, are expressed in the fetal mouse lung from as early as embryonic day 12, with the highest concentration of transcripts found in mesenchymal cells at the cleft regions of branching airways. nih.govnih.gov
Table 1: Effect of [Leu8]this compound on Fetal Mouse Lung Branching
| Compound | Concentration | Effect on Branching (vs. Control) | Significance |
|---|---|---|---|
| [Leu8]this compound | 10 nM | 65% increase | P < 0.005 |
Cell Line Proliferation Studies
The proliferative effects of this compound are a key aspect of its biological activity. Several studies have indicated that phyllolitorins can produce a range of effects similar to those of bombesin, which include the stimulation of cell proliferation. nih.gov
Direct evidence of this proliferative role comes from organogenesis research, where [Leu8]this compound was found to significantly increase thymidine incorporation in cultured fetal mouse lung buds. nih.govnih.gov Thymidine incorporation is a classic method for measuring cell proliferation, indicating that the peptide stimulates cell division in this context. This proliferative signal is considered a contributing factor to the observed increase in lung branching morphogenesis. nih.govnih.gov While broad studies on various cancer cell lines for this compound specifically are not detailed, its activity within the bombesin-like peptide family points towards a general role in modulating cell growth. nih.gov
Vasoactive Properties and Cardiovascular Effects
Vasoactive peptides play a crucial role in regulating vascular tone, which is a key component of cardiovascular physiology. nih.gov Numerous peptides, such as angiotensin II and endothelin, are known vasoconstrictors, while others like natriuretic peptides are vasodilators. nih.gov These peptides mediate their effects through specific G-protein-coupled receptors. nih.gov
Within the bombesin family of peptides, to which this compound belongs, effects on smooth muscle have been noted. nih.govnih.gov Centrally administered bombesin has been shown to induce the contraction of smooth muscle. nih.gov Since smooth muscle contraction is a primary mechanism for altering vascular tone and blood pressure, this suggests a potential for vasoactive effects. However, specific preclinical studies detailing the direct vasoactive and cardiovascular properties of this compound itself, such as its effects on blood pressure, heart rate, or vascular resistance, are not extensively documented in the literature.
Synthetic Chemistry and Analogue Development of Phyllolitorin
Solid-Phase Peptide Synthesis (SPPS) Methodologies
The primary method for producing phyllolitorin and its analogues is Solid-Phase Peptide Synthesis (SPPS). bachem.com This technique involves the stepwise assembly of amino acids onto an insoluble polymeric support, or resin. bachem.comnih.gov The process begins by covalently attaching the C-terminal amino acid of the peptide to the resin. nih.govdu.ac.in The peptide chain is then elongated in the C-terminus to N-terminus direction through a series of repeated cycles. nih.gov
Each cycle consists of two main steps:
Deprotection: The removal of a temporary protecting group from the α-amino group of the resin-bound amino acid. du.ac.in The most common strategy, Fmoc/tBu, uses the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection. du.ac.inresearchgate.net
Coupling: The formation of a peptide bond between the newly freed amino group and the carboxyl group of the next incoming Nα-protected amino acid. du.ac.in This reaction is facilitated by coupling reagents that activate the carboxylic acid. nih.gov
This cyclic process is repeated until the entire peptide sequence is assembled. nih.gov Reagents are used in excess to drive the reactions to completion, and by-products and excess reagents are easily removed by simple filtration and washing of the resin. nih.gov Once the synthesis is complete, the peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). du.ac.in Automated synthesizers, including those using microwave irradiation to accelerate reaction times, are now commonly employed for SPPS, allowing for efficient and reliable production of peptides like this compound. bachem.com
Rational Design of this compound Analogues
Rational drug design involves the logical and systematic modification of a lead compound to improve its pharmacological properties. nih.govnih.gov For this compound, this strategy aims to develop analogues with enhanced potency, greater receptor selectivity, improved metabolic stability, or to convert the native agonist into a specific antagonist. nih.gov This process is guided by an understanding of how the peptide's structure relates to its biological activity. nih.gov
A common approach in analogue design is the truncation (deletion) or substitution of specific amino acids to probe their importance for receptor binding and activation. nih.gov A key example in this compound research is the synthetic analogue, [desTrp³,Leu⁸]this compound (DTP). nih.govnih.gov This analogue was designed based on the structure of [Leu⁸]this compound, but with the tryptophan residue at position three deleted. nih.gov The rationale for this modification was to investigate the role of tryptophan, a residue known to be crucial for the biological activity of other bombesin-like peptides. nih.gov The resulting analogue, DTP (pGlu-Leu-Ala-Val-Gly-Ser-Leu-Met-NH₂), was found to have lost the agonist activity of the parent peptide. nih.gov
Flexible molecules like linear peptides can adopt numerous conformations, and only one of these may be the "active" conformation for binding to a receptor. A significant amount of energy is lost when the peptide must adopt this specific shape, which can reduce its binding affinity. nih.govprismbiolab.com Conformational restriction is a strategy used to rigidify the peptide's structure, often through cyclization or the incorporation of modified amino acids, to lock it into its bioactive conformation. magtech.com.cnresearchgate.net This pre-organization can lead to enhanced potency and improved receptor selectivity. nih.govresearchgate.net While specific examples applied directly to this compound are not extensively documented in this context, this is a widely practiced strategy in medicinal chemistry for converting peptides into more drug-like molecules. prismbiolab.commagtech.com.cn Approaches include local restrictions, such as using Cα-methylated or N-methylated amino acids, or global restrictions, like backbone cyclization. magtech.com.cn
Structure-Activity Relationships of Synthetic Derivatives
Structure-Activity Relationship (SAR) studies correlate the chemical structure of a molecule with its biological activity. nih.govmdpi.comnih.gov For this compound analogues, a critical finding is the essential role of the tryptophan residue at position three for eliciting its characteristic biological effects. nih.gov The native phyllolitorins and the analogue [Leu⁸]this compound, both of which contain tryptophan, are active in inducing scratching behavior, a common assay for bombesin-like peptides. nih.gov In stark contrast, the synthetic derivative [desTrp³,Leu⁸]this compound (DTP), which lacks this tryptophan, does not induce scratching. nih.govnih.gov Instead, it inhibits the scratching induced by other bombesin-family peptides, demonstrating a clear shift from agonist to antagonist activity upon removal of a single amino acid residue. nih.govnih.gov
| Compound | Sequence / Modification | Observed Activity |
|---|---|---|
| This compound | pGlu-Leu-Trp-Ala-Val-Gly-His-Phe-Met-NH₂ | Agonist; induces scratching behavior. nih.gov |
| [Leu⁸]this compound | Substitution of His-Phe with Ser-Leu at positions 7 and 8 (pGlu-Leu-Trp-Ala-Val-Gly-Ser-Leu-Met-NH₂) | Agonist; equipotent to bombesin (B8815690) in eliciting scratching. nih.gov |
| [desTrp³,Leu⁸]this compound (DTP) | Deletion of Trp³ from [Leu⁸]this compound (pGlu-Leu-Ala-Val-Gly-Ser-Leu-Met-NH₂) | Antagonist; inhibits scratching behavior induced by neuromedin C. nih.govnih.gov Does not show binding affinity for the bombesin receptor site. nih.gov |
Design of Antagonists and Agonists Based on this compound Scaffold
The development of both agonists and antagonists is crucial for dissecting the function of receptor systems. nih.govnih.gov The this compound scaffold has proven to be a viable starting point for designing both types of ligands.
Agonists: The native this compound peptides are themselves agonists. Synthetic modifications can be made to fine-tune this activity. For instance, [Leu⁸]this compound is a potent agonist that is as effective as bombesin in inducing scratching behaviors. nih.gov
Antagonists: The most prominent example of a this compound-based antagonist is [desTrp³,Leu⁸]this compound (DTP). nih.gov Its design was based on the hypothesis that the tryptophan residue is critical for activation of the receptor. nih.gov By removing this residue, the resulting molecule could still interact with the signaling pathway but failed to activate it, instead blocking the action of other agonists like neuromedin C. nih.govnih.gov This successful conversion of an agonist scaffold into an antagonist through a single amino acid deletion highlights a key strategy in peptide drug design. nih.govmdpi.com Such antagonists are invaluable tools for studying the physiological roles of the targeted receptors and may represent starting points for therapeutic development. doi.orgbiorxiv.org
Advanced Analytical and Methodological Approaches in Phyllolitorin Research
Chromatographic Techniques for Purification and Analysis
Chromatography is a cornerstone of peptide research, enabling the separation of complex mixtures into their individual components. nih.gov High-performance liquid chromatography (HPLC) and its variants are particularly crucial in the study of phyllolitorin.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and analysis of peptides like this compound. nih.gov This method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). nih.gov The versatility of HPLC allows for its application in various stages of research, from initial isolation to final purity assessment. nih.govnih.gov
In the context of peptide analysis, several HPLC modes can be employed, including size-exclusion, ion-exchange, and reversed-phase chromatography, each separating peptides based on size, net charge, or hydrophobicity, respectively. nih.gov The selection of the appropriate HPLC mode and conditions is critical for achieving optimal separation of the target peptide from impurities. nih.gov
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used HPLC mode for the analysis and purification of peptides and proteins due to its high resolution and the ability to separate closely related molecules. hplc.eu This technique utilizes a non-polar stationary phase (often C18 or C8 alkyl chains bonded to silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). hplc.eufrontiersin.org
Peptides are separated based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times. hplc.eu The high resolving power of RP-HPLC is demonstrated by its ability to separate insulin (B600854) variants that differ by only a few amino acids. hplc.eu For peptide analysis, the choice of a column with an appropriate pore size is crucial to allow the peptide molecules to access the stationary phase surface. sepscience.com The use of ion-pairing agents helps to improve peak shape and resolution by masking the residual silanol (B1196071) groups on the silica-based stationary phase and forming neutral ion pairs with the charged peptide molecules. sepscience.com
Table 1: Key Parameters in RP-HPLC for Peptide Analysis
| Parameter | Description | Commonly Used for Peptides | Reference |
|---|---|---|---|
| Stationary Phase | The solid material in the column that interacts with the analytes. | C18 (octadecyl) or C8 (octyl) bonded silica (B1680970). Wide-pore silica is preferred for larger peptides. | hplc.eu |
| Mobile Phase | The solvent that moves the analytes through the column. | A gradient of an organic solvent (e.g., acetonitrile) in water. | hplc.eu |
| Ion-Pairing Agent | An additive to the mobile phase that improves peak shape and retention. | Trifluoroacetic acid (TFA) at a concentration of 0.1%. | hplc.eu |
| Detection | The method used to detect the peptides as they elute from the column. | UV absorbance at 214 nm (peptide bond) or 280 nm (aromatic amino acids). | nih.gov |
Mass Spectrometry for Peptide Characterization
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and amino acid sequence of peptides. nih.gov When coupled with liquid chromatography (LC), it becomes a powerful technique for analyzing complex peptide mixtures.
Electrospray Ion-Trap Mass Spectrometry (LCQ™-Fleet)
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large biomolecules like peptides without significant fragmentation. nih.gov When coupled with an ion trap mass analyzer, such as the LCQ™-Fleet, it provides high sensitivity and the ability to perform multistage mass spectrometry (MSn). nih.govrsc.org In this process, the eluent from an HPLC system is sprayed into the mass spectrometer, where the peptide molecules are ionized, typically by protonation, to form multiply charged ions. rsc.org
The ion trap can then isolate a specific precursor ion (the peptide of interest) and subject it to collision-induced dissociation (CID) to generate fragment ions. capes.gov.br Analyzing the pattern of these fragment ions allows for the determination of the peptide's amino acid sequence. capes.gov.br Linear ion traps, an advancement over traditional 3D ion traps, offer improved ion trapping and ejection efficiency, which is beneficial for proteomic studies. youtube.com
LC-MS/MS for Protein Structure Elucidation
Tandem mass spectrometry (LC-MS/MS) is a powerful technique for the definitive identification and sequencing of peptides. nih.gov In a typical LC-MS/MS experiment, a complex mixture of peptides is first separated by liquid chromatography. nih.gov As the peptides elute from the LC column, they are ionized and enter the mass spectrometer. The instrument performs an initial MS scan to determine the mass-to-charge ratios of the precursor ions. youtube.com
Selected precursor ions are then isolated and fragmented, and a second MS scan (MS/MS) is performed on the resulting fragment ions. youtube.comresearchgate.net The fragmentation pattern, which primarily consists of b- and y-ions resulting from cleavage of the peptide backbone, provides the sequence information. researchgate.net For peptides, even those with identical amino acid compositions but different sequences (homologous peptides), can often be distinguished by their unique fragmentation patterns and retention times. nih.govresearchgate.net The ability to perform multiple stages of fragmentation (MSn), as seen with ion traps, can provide even more detailed structural information. youtube.com
Table 2: Comparison of Mass Spectrometry Techniques for Peptide Analysis
| Technique | Primary Information Obtained | Key Advantages | Reference |
|---|---|---|---|
| ESI-Ion Trap MS | Molecular weight and sequence information through MSn experiments. | High sensitivity, ability to perform multiple stages of fragmentation (MSn). | nih.govrsc.org |
| LC-MS/MS | Definitive peptide sequencing and identification from complex mixtures. | High throughput, specificity, and ability to identify post-translational modifications. | nih.govresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
The process involves preparing a pure, concentrated sample of the peptide. youtube.com A series of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are then performed. youtube.com
TOCSY experiments identify protons that are part of the same amino acid residue by detecting through-bond correlations. youtube.com
NOESY experiments detect protons that are close to each other in space (typically less than 5-6 Å apart), providing through-space distance constraints that are essential for determining the peptide's 3D structure. youtube.com
By combining the information from these experiments, researchers can perform sequential resonance assignment, linking the individual amino acid spin systems together in the correct order. youtube.com The collected distance and dihedral angle constraints are then used in computational structure calculations to generate a model of the peptide's three-dimensional conformation. youtube.com
Immunochemical Localization Techniques
Immunochemical localization techniques are pivotal in visualizing the distribution and cellular source of peptides like this compound within tissues. These methods rely on the highly specific binding of an antibody to its target antigen—in this case, the this compound peptide. By tagging the antibody with a fluorescent or enzymatic label, researchers can pinpoint the precise location of the peptide in tissue sections.
Immunohistochemistry (IHC) and immunofluorescence are the most common techniques employed for this purpose. In the context of this compound, which is found in amphibian skin, these methods have been instrumental in confirming its origin. nih.gov The process generally involves obtaining thin sections of amphibian skin, which are then incubated with a primary antibody specifically designed to recognize and bind to the this compound molecule. A secondary antibody, which is conjugated to a reporter enzyme (like horseradish peroxidase for IHC) or a fluorophore (for immunofluorescence), is then applied. This secondary antibody binds to the primary antibody, and upon the addition of a substrate or excitation with light, generates a signal that reveals the peptide's location.
Studies utilizing these techniques have consistently localized bombesin-like peptides, including this compound, to the granular glands within the dermal layer of amphibian skin. nih.govmdpi.commdpi.com These specialized glands synthesize and store a variety of bioactive peptides that can be secreted onto the skin's surface when the amphibian is under stress or threat. nih.govmdpi.com The immunochemical staining appears concentrated within the cytoplasm of the glandular epithelial cells, confirming these cells as the site of peptide synthesis and storage. The distribution of these glands can be widespread across the dermis, highlighting the skin's role as a major secretory organ for these defensive and signaling molecules. mdpi.comresearchgate.net
Table 1: Immunochemical Techniques for Peptide Localization
| Technique | Principle | Reporter System | Application in Amphibian Peptide Research | Findings for Bombesin-like Peptides |
| Immunohistochemistry (IHC) | An antibody-antigen reaction is visualized using an enzyme-conjugated secondary antibody that converts a substrate into a colored precipitate. | Enzyme (e.g., Horseradish Peroxidase, Alkaline Phosphatase) | Used to identify the location of various peptides, including those with antimicrobial and wound-healing properties, in skin sections. nih.gov | Localization within the granular glands of the dermis. |
| Immunofluorescence (IF) | An antibody-antigen reaction is visualized using a fluorophore-conjugated secondary antibody that emits light at a specific wavelength upon excitation. | Fluorophore (e.g., FITC, Rhodamine) | Allows for high-resolution imaging of peptide distribution in skin and other tissues. | Confirms the storage of peptides in secretory granules of specialized skin glands. plos.org |
In Vitro Cell-Based Bioassays for Functional Assessment
In vitro cell-based bioassays are indispensable tools for characterizing the biological activity of this compound and understanding its mechanism of action at the molecular level. aimplas.netvu.nl These assays use cultured cells that either naturally express or are engineered to express the target receptors for this compound, primarily bombesin (B8815690) receptors. They provide quantitative data on how the peptide interacts with its receptor and the subsequent cellular responses it triggers. nih.gov
Receptor Binding Assays:
Receptor binding assays are fundamental for determining the affinity and specificity of this compound for its receptors. giffordbioscience.com These assays typically use cell membranes prepared from cells overexpressing a specific bombesin receptor subtype. The core principle involves measuring the binding of a labeled form of a ligand to the receptor. revvity.com
Saturation Binding Assays: In these experiments, increasing concentrations of a radiolabeled or fluorescently-labeled ligand (similar to this compound) are incubated with the cell membranes. This allows for the determination of the equilibrium dissociation constant (Kd), which indicates the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax). giffordbioscience.complos.org A lower Kd value signifies higher binding affinity.
Competition Binding Assays: These assays are used to determine the binding affinity of an unlabeled compound, such as this compound. Here, a fixed concentration of a labeled ligand is co-incubated with increasing concentrations of unlabeled this compound. The ability of this compound to displace the labeled ligand from the receptor is measured. This allows for the calculation of the inhibition constant (Ki), a measure of the peptide's binding potency. giffordbioscience.com
Functional Assays:
Functional assays measure the physiological response of a cell following receptor activation by this compound. Since bombesin receptors are G protein-coupled receptors (GPCRs), their activation typically leads to the mobilization of intracellular second messengers. nih.gov
Calcium Mobilization Assays: One of the most common functional assays for bombesin receptor activation is the measurement of intracellular calcium ([Ca2+]i) mobilization. nih.govnih.gov Bombesin receptors often couple to the Gq/11 family of G proteins, which activate phospholipase C. This enzyme cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. plos.org To measure this, cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4). Upon addition of this compound, receptor activation leads to an increase in intracellular calcium, which causes a detectable change in the fluorescence of the dye. nih.govspringernature.com The magnitude of the fluorescent signal is proportional to the concentration of this compound, allowing for the determination of the peptide's potency (EC50), which is the concentration required to elicit 50% of the maximal response. giffordbioscience.com
These cell-based assays are often performed in high-throughput formats using 96- or 384-well plates, enabling the rapid screening and functional characterization of this compound and its analogs. nih.govnih.govresearchgate.net
Table 2: In Vitro Bioassays for this compound Functional Analysis
| Assay Type | Principle | Key Parameters Measured | Relevance to this compound |
| Receptor Binding Assay | Measures the direct interaction of a ligand with its receptor on cell membranes. nih.gov | Kd (Dissociation Constant), Ki (Inhibition Constant), Bmax (Maximal Binding Capacity). giffordbioscience.com | Quantifies the binding affinity and specificity of this compound for different bombesin receptor subtypes. |
| Calcium Mobilization Assay | Measures the increase in intracellular calcium concentration following GPCR activation. plos.orgnih.gov | EC50 (Half-maximal Effective Concentration), Emax (Maximum Effect). giffordbioscience.com | Determines the functional potency of this compound as a receptor agonist. |
Emerging Research Directions and Future Perspectives on Phyllolitorin
Elucidation of Novel Biological Activities and Molecular Targets
Initial research on phyllolitorin primarily focused on its effects on smooth muscle tissues. nih.gov Studies demonstrated that this compound and its analogue, [Leu8]-phyllolitorin, induce muscle contraction and can affect blood pressure, although they are generally less potent than other related peptides like litorin (B1674895). nih.gov An exception is the rat urinary bladder, where phyllolitorins show notable activity. nih.gov The nature of the contractions produced by phyllolitorins suggests a more transient interaction with their receptors or a faster rate of inactivation compared to litorin. nih.gov
Current research is expanding to uncover novel biological roles. Bombesin-like peptides are known to be involved in a wide array of physiological processes, including vasodilation and hypotensive effects. researchgate.net There is growing interest in their potential neurological functions. For instance, a synthetic analogue of this compound was found to inhibit scratching behavior induced by bombesin (B8815690) in rats. nih.gov Interestingly, this analogue did not appear to bind to the classic bombesin receptor, indicating it may exert its effects through a different, yet unknown, molecular target or by a mechanism of physiological antagonism. nih.gov This finding points toward the existence of unidentified receptors or pathways through which this compound and its analogues may act. Furthermore, the broader family of bombesin-like peptides is implicated in complex processes such as satiety and energy homeostasis, mediated by various bombesin receptor subtypes (GRP-R, NMB-R, and BRS-3), suggesting that the full spectrum of this compound's activities and its specific receptor interactions are yet to be fully elucidated. nih.gov
Investigation of Synergistic Effects with Other Bioactive Peptides
For example, within the Kambô secretion from Phyllomedusa bicolor, it is theorized that opioid-like peptides such as deltorphins and dermorphins could allosterically modulate the activity of other peptides present in the mix. researchgate.net This principle of interaction, where one peptide influences the activity of another, is a key area of future research for this compound. Understanding these synergies is crucial, as interactions between different bioactive compounds can lead to enhanced or inhibited physiological effects compared to when the compounds are administered alone. nih.gov The study of how this compound functions in concert with other co-occurring peptides, such as phyllokinin and phyllomedusin, could reveal enhanced or entirely new biological activities. researchgate.net These investigations may also extend to interactions with non-peptide molecules, such as polyphenols, which are known to bind to peptides and potentially alter their bioavailability and efficacy. researchgate.net
Development of Specific Probes and Radiotracers
To better understand the physiological roles and molecular targets of this compound, the development of specific probes and radiotracers is a critical research direction. Radiotracers, which are molecules labeled with positron-emitting isotopes like Carbon-11 or Fluorine-18, are invaluable tools in biomedical research and diagnostics, particularly for positron emission tomography (PET) imaging. nih.govmdpi.com
The process of developing a novel radiotracer involves several key stages, including the design and synthesis of potential compounds, radiolabeling, and extensive preclinical validation through in vitro and in vivo studies to confirm target specificity and biodistribution. nih.gov Given this compound's affinity for bombesin receptors, it or its structurally modified analogues could serve as a basis for creating targeted probes. mdpi.com Such probes would enable non-invasive visualization and quantification of its receptor distribution in living organisms. nih.gov
This is particularly relevant given the finding that some this compound analogues may act on unknown receptors. nih.gov A specific radiotracer could help identify and characterize these novel binding sites. Furthermore, radiolabeled this compound could be used to study the peptide's own pharmacokinetics, mapping its uptake, distribution, and clearance from various tissues. nih.gov
Comparative Analysis with Other Bombesin-like Peptides
This compound belongs to a large family of bombesin-like peptides, which are broadly classified based on their origin and structure. wikipedia.org In amphibians, there are three main subfamilies: the bombesins (e.g., bombesin), the ranatensins (e.g., litorin), and the phyllolitorins. mdpi.com Mammals possess two known types of bombesin-like peptides: gastrin-releasing peptide (GRP) and neuromedin B (NMB). wikipedia.org
A comparative analysis of these peptides reveals key structural similarities and differences that influence their biological activity. mdpi.com Most share a pyroglutamyl residue at the N-terminus and a conserved C-terminal sequence, which is crucial for receptor binding and biological function. mdpi.com However, specific amino acid substitutions account for their varying affinities for different bombesin receptor subtypes and their distinct physiological effects. nih.govmdpi.com For example, phyllolitorins are characterized by a serine residue at position 3 from the C-terminus, whereas other bombesin-like peptides typically have a histidine in this position. nih.gov Furthermore, litorin has been found to be significantly more potent than this compound in stimulating most smooth muscle preparations. nih.gov
| Peptide Name | Amino Acid Sequence | Origin | Key Structural Features |
|---|---|---|---|
| This compound | Pyr-Leu-Trp-Ala-Val-Gly-Ser-Phe-Met-NH2 | Amphibian (Phyllomedusa sauvagei) | Nonapeptide with a Ser residue at position 7. nih.govelabscience.com |
| [Leu8]this compound | Pyr-Leu-Trp-Ala-Val-Gly-Ser-Leu-Met-NH2 | Amphibian (Phyllomedusa sauvagei) | Analogue of this compound with Leu instead of Phe at position 8. nih.gov |
| Bombesin | Pyr-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 | Amphibian (Bombina bombina) | Tetradecapeptide, considered a prototype of the family. mdpi.com |
| Litorin | Pyr-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2 | Amphibian (Litoria aurea) | Exhibits strong affinity for both BB1 and BB2 receptors. mdpi.com |
| Gastrin-Releasing Peptide (GRP) | Ala-Pro-Val-Ser-Val-Gly-Gly-Gly-Thr-Val-Leu-Ala-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 | Mammalian | Mammalian counterpart to bombesin; shares an identical C-terminal heptapeptide (B1575542) except for a His/Gln substitution. mdpi.com |
| Neuromedin B (NMB) | Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH2 | Mammalian | Mammalian counterpart to ranatensin; differs from GRP at three of the last ten C-terminal residues. mdpi.com |
Exploration of Phylogenetics and Evolutionary Implications
The study of the evolutionary relationships, or phylogenetics, among the bombesin-like peptides provides valuable insight into their function and diversification. nih.gov The presence of distinct but structurally related peptide families in both amphibians and mammals strongly suggests a common evolutionary origin. wikipedia.org These peptides are thought to have arisen from a common ancestral gene, which then diversified through processes like gene duplication and subsequent mutation over millions of years.
Molecular studies, such as the cloning of the cDNAs that encode for phyllolitorins, are crucial for tracing these evolutionary pathways. dntb.gov.ua Research has suggested that mechanisms like RNA editing may play a role in generating neuropeptide diversity within this family, allowing for the creation of multiple peptide variants from a single gene. dntb.gov.ua By mapping the structural variations of peptides like this compound, GRP, and NMB onto a phylogenetic tree, scientists can infer how their functions have adapted and specialized in different animal lineages. nih.gov This evolutionary perspective is not merely academic; understanding how these peptide-receptor systems have evolved can provide clues about their fundamental biological roles and help identify which structural features are most critical for their activity. researchgate.net
Q & A
Q. What is the primary structure of phyllolitorin, and how does it compare to structurally related peptides?
this compound is a neuropeptide with the sequence Pyr-Leu-Trp-Ala-Val-Gly-Ser-Phe-Met-NH₂ . To confirm its structure, researchers typically use:
- Edman degradation for N-terminal sequencing.
- Mass spectrometry (MALDI-TOF or ESI-MS) to verify molecular weight.
- Comparative analysis with homologous peptides (e.g., phyllomedusin, physalaemin) to identify conserved motifs or functional domains . Example table for structural comparison:
| Peptide Name | Sequence | Key Residues |
|---|---|---|
| This compound | Pyr-Leu-Trp-Ala-Val-Gly-Ser-Phe-Met-NH₂ | Trp³, Phe⁸ |
| Phyllomedusin | Pyr-Asn-Pro-Asn-Arg-Phe-Ile-Gly-Leu-Met-NH₂ | Arg⁵, Phe⁶ |
| Physalaemin | Pyr-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH₂ | Lys⁶, Tyr⁸ |
Q. What experimental protocols are recommended for synthesizing this compound with high purity?
Solid-phase peptide synthesis (SPPS) is the standard method:
- Resin selection : Use Fmoc-protected amino acids on a Rink amide resin for C-terminal amidation.
- Coupling efficiency : Monitor via ninhydrin tests or FTIR spectroscopy.
- Purification : Reverse-phase HPLC with a C18 column (gradient: 10–60% acetonitrile in 0.1% TFA) .
- Purity validation : Analytical HPLC (>95% purity) and mass spectrometry .
Q. How can researchers design initial functional assays to characterize this compound’s bioactivity?
- In vitro receptor binding assays : Use radiolabeled ligands (e.g., ¹²⁵I) in competitive binding studies with tissue homogenates (e.g., amphibian smooth muscle).
- Dose-response curves : Measure intracellular Ca²⁺ flux or cAMP levels via fluorescence-based assays .
- Negative controls : Include scrambled peptide sequences or receptor antagonists (e.g., substance P antagonists) to validate specificity .
Advanced Research Questions
Q. How should researchers optimize experimental design to resolve contradictions in this compound’s receptor specificity across studies?
Contradictions often arise from methodological variability. To address this:
- Standardize models : Use identical cell lines or tissue sources (e.g., Xenopus laevis skin) for cross-study comparability.
- Validate receptor expression : Perform RT-PCR or Western blotting to confirm target receptor presence .
- Statistical rigor : Apply multivariate analysis to account for confounding variables (e.g., peptide degradation in storage) .
Q. What strategies are effective for elucidating this compound’s signaling pathways in heterogeneous cell populations?
Advanced approaches include:
- Single-cell RNA sequencing : Identify receptor subtypes in mixed cell populations.
- CRISPR-Cas9 knockout models : Disrupt candidate receptors (e.g., NK₁R) to assess pathway dependency.
- Spatiotemporal imaging : Use FRET-based biosensors to map real-time signaling dynamics .
Q. How can researchers reconcile discrepancies between in vitro and in vivo functional data for this compound?
- Pharmacokinetic profiling : Measure peptide stability in plasma (via LC-MS) to assess bioavailability.
- Tissue-specific delivery : Use microdialysis probes to monitor local peptide concentrations in vivo.
- Computational modeling : Predict peptide-receptor interactions using molecular docking (e.g., AutoDock Vina) and compare with empirical data .
Methodological Frameworks
How to formulate a PICOT-compliant research question for studying this compound’s role in amphibian stress responses?
Apply the PICOT framework :
Q. What are best practices for reporting this compound research to ensure reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Supporting information : Include raw HPLC chromatograms, NMR spectra, and dose-response data.
- Experimental detail : Specify peptide storage conditions (e.g., lyophilized at −80°C) and solvent systems for assays.
- Ethical compliance : Document animal care protocols (IACUC approval) for in vivo studies .
Data Analysis and Validation
Q. How to statistically analyze contradictory results in this compound’s dose-dependent effects?
- Meta-analysis : Aggregate data from multiple studies using random-effects models (e.g., RevMan).
- Sensitivity analysis : Exclude outliers or low-quality datasets (e.g., studies without purity validation).
- Bayesian inference : Calculate posterior probabilities for competing hypotheses (e.g., receptor subtype selectivity) .
Q. What validation steps are critical when using this compound analogs in structure-activity relationship (SAR) studies?
- Conformational analysis : Perform circular dichroism (CD) spectroscopy to confirm secondary structure retention.
- Functional redundancy testing : Compare analog efficacy with wild-type peptide in receptor activation assays.
- Toxicity screening : Assess cell viability (e.g., MTT assay) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
